molecular formula C5H6ClF3IN3 B12350434 4-Iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine;hydrochloride CAS No. 1431970-10-3

4-Iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine;hydrochloride

Katalognummer: B12350434
CAS-Nummer: 1431970-10-3
Molekulargewicht: 327.47 g/mol
InChI-Schlüssel: UBLXIHMDYWDYSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine;hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at position 4, a methyl group at position 1, and a trifluoromethyl group at position 5. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and alkynes.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors can help in maintaining the reaction conditions and avoiding precipitation issues . Additionally, the use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at position 4 can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines .

Wirkmechanismus

The mechanism of action of 4-Iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit specific kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-3-(trifluoromethyl)pyrazole: Lacks the iodine atom at position 4.

    4-Iodo-1-methylpyrazole: Lacks the trifluoromethyl group at position 5.

    5-(Trifluoromethyl)pyrazole: Lacks both the iodine atom at position 4 and the methyl group at position 1.

Uniqueness

4-Iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine is unique due to the presence of both the iodine atom and the trifluoromethyl group, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Eigenschaften

CAS-Nummer

1431970-10-3

Molekularformel

C5H6ClF3IN3

Molekulargewicht

327.47 g/mol

IUPAC-Name

4-iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C5H5F3IN3.ClH/c1-12-3(5(6,7)8)2(9)4(10)11-12;/h1H3,(H2,10,11);1H

InChI-Schlüssel

UBLXIHMDYWDYSA-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C(=N1)N)I)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.